CID 117885113

Description

CID 117885113 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities. For novel compounds, characterization often involves spectroscopic data (NMR, MS), chromatographic retention times, and functional assays to confirm identity and purity . If this compound is a derivative or analog of known compounds, its synthesis and applications would align with methodologies described for structurally similar molecules, such as betulin-derived inhibitors or oscillatoxin derivatives .

Propriétés

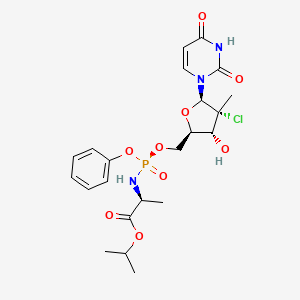

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-IQWMDFIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'impureté K du Sofosbuvir implique plusieurs étapes, notamment la protection et la déprotection des groupes hydroxyle. Le processus commence par le greffage d'un groupe hydroxyle terminal du premier composé avec un groupe protecteur pour obtenir le premier intermédiaire. Ceci est suivi par le greffage d'un deuxième groupe protecteur sur l'hydroxyle cyclique du premier intermédiaire pour obtenir le deuxième intermédiaire. Le premier groupe protecteur est ensuite éliminé pour obtenir le troisième intermédiaire, qui est ensuite modifié par greffage d'un troisième groupe protecteur sur l'hydroxyle terminal. Finalement, le troisième groupe protecteur est éliminé pour obtenir l'impureté K du Sofosbuvir .

Méthodes de production industrielle : La production industrielle de l'impureté K du Sofosbuvir suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction, y compris la température, la pression et l'utilisation de réactifs de haute pureté pour assurer la cohérence et la qualité de l'impureté produite.

Analyse Des Réactions Chimiques

Types de réactions : L'impureté K du Sofosbuvir subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour la modification structurelle et l'analyse du composé.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactions de substitution nucléophile sont effectuées à l'aide de réactifs comme l'azoture de sodium ou le cyanure de potassium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'impureté K du Sofosbuvir, qui sont analysés pour leurs propriétés structurelles et fonctionnelles .

4. Applications de la recherche scientifique

L'impureté K du Sofosbuvir a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence dans les méthodes analytiques de contrôle qualité du Sofosbuvir.

Biologie : Les études sur l'impureté K du Sofosbuvir aident à comprendre les voies métaboliques et les produits de dégradation du Sofosbuvir.

Médecine : La recherche sur cette impureté contribue au développement de thérapies antivirales plus sûres et plus efficaces.

Industrie : Il joue un rôle crucial dans l'industrie pharmaceutique pour la validation des processus de fabrication et la garantie de la sécurité du produit final

5. Mécanisme d'action

Le mécanisme d'action de l'impureté K du Sofosbuvir est étroitement lié à celui de son composé parent, le Sofosbuvir. Le Sofosbuvir est un inhibiteur analogue nucléotidique qui inhibe spécifiquement l'ARN polymérase dépendante de l'ARN NS5B du virus de l'hépatite C. L'impureté K du Sofosbuvir, étant un analogue structurel, peut interagir avec des cibles moléculaires similaires, bien que son mécanisme d'action exact puisse varier. Les voies impliquées incluent l'inhibition de la synthèse de l'ARN viral, conduisant à la suppression de la réplication virale .

Composés similaires :

PSI-6130 : Un analogue de la cytidine nucléoside et un inhibiteur puissant de la réplication du virus de l'hépatite C.

PSI-6206 : Un métabolite de l'uridine doté d'une activité inhibitrice puissante contre la polymérase NS5B du virus de l'hépatite C.

PSI-7851 : Un promédicament phosphoramidate du métabolite monophosphate d'uridine, similaire au Sofosbuvir.

Unicité : L'impureté K du Sofosbuvir est unique en raison de sa formation spécifique lors de la synthèse du Sofosbuvir. Ses caractéristiques structurelles et ses voies de formation le distinguent des autres composés similaires. La présence de groupes protecteurs et d'intermédiaires spécifiques dans sa voie de synthèse contribue également à son unicité .

Applications De Recherche Scientifique

Sofosbuvir impurity K has several scientific research applications:

Chemistry: It is used as a reference standard in the analytical methods for the quality control of Sofosbuvir.

Biology: Studies on Sofosbuvir impurity K help understand the metabolic pathways and degradation products of Sofosbuvir.

Medicine: Research on this impurity aids in the development of safer and more effective antiviral therapies.

Industry: It plays a crucial role in the pharmaceutical industry for the validation of manufacturing processes and ensuring the safety of the final product

Mécanisme D'action

The mechanism of action of Sofosbuvir impurity K is closely related to its parent compound, Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase. Sofosbuvir impurity K, being a structural analog, may interact with similar molecular targets, although its exact mechanism of action may vary. The pathways involved include the inhibition of viral RNA synthesis, leading to the suppression of viral replication .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Key Insights : Structural modifications (e.g., adding polar groups) often enhance solubility or target affinity, as seen in betulinic acid derivatives . Conversely, methylation in oscillatoxins increases membrane permeability but may reduce specificity .

- Gaps in Data : The absence of explicit data for this compound limits direct comparisons. Future work should prioritize experimental characterization (e.g., NMR, HPLC-ELSD) and in vitro assays to validate hypothetical properties.

Activité Biologique

CID 117885113, also known as BAY 85-8501 , is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound is a small molecule identified through high-throughput screening as a potential inhibitor of specific signaling pathways involved in tumor growth and proliferation. Its mechanism of action primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and metabolism.

The compound acts by selectively inhibiting the activity of phosphoinositide 3-kinases (PI3Ks) , which play a pivotal role in various cellular functions, including:

- Cell survival

- Proliferation

- Metabolism

By targeting this pathway, this compound demonstrates the potential to reduce tumor cell viability and induce apoptosis in cancer cells.

Biological Activity Data

The biological activity of this compound has been characterized through various assays. Below is a summary table of key findings:

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

-

Study on Breast Cancer Cells :

- Objective : Evaluate the effect on MCF-7 breast cancer cells.

- Findings : Treatment with this compound resulted in significant reduction in cell proliferation and increased apoptosis, correlating with downregulation of PI3K/Akt signaling.

- : Suggests potential for therapeutic application in breast cancer treatment.

-

Study on Lung Cancer Models :

- Objective : Assess effectiveness in A549 lung cancer xenografts.

- Results : Mice treated with this compound showed a marked decrease in tumor size compared to controls, indicating strong anti-tumor activity.

- Implications : Supports further development as a targeted therapy for lung cancer.

Research Findings

Recent research highlights the following key aspects regarding the biological activity of this compound:

- Selectivity : The compound exhibits selectivity towards cancerous cells over normal cells, minimizing off-target effects.

- Combination Therapy Potential : Studies suggest enhanced efficacy when used in combination with other chemotherapeutic agents, potentially overcoming resistance mechanisms.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, warranting further investigation into dosing regimens.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 117885113?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Target system or biological pathway affected by CID 117885112.

- Intervention: Specific interactions (e.g., binding affinity, catalytic activity).

- Comparison: Benchmarks against analogous compounds.

- Outcome: Quantifiable metrics (e.g., reaction yield, toxicity thresholds).

Q. What experimental design principles apply to studying this compound’s physicochemical properties?

- Methodological Answer :

Define dependent variables (e.g., solubility, stability) and independent variables (e.g., temperature, pH).

Use replication (≥3 trials) and controls (e.g., solvent-only baselines).

Select instrumentation (e.g., HPLC for purity analysis, NMR for structural confirmation) with calibration protocols .

- Document procedures exhaustively to enable replication, including error margins and calibration standards .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Use databases like PubMed, SciFinder, or Reaxys with Boolean operators (e.g., This compound AND [synthesis OR degradation]).

- Prioritize primary sources and peer-reviewed journals; exclude non-academic platforms (e.g., ).

- Organize findings using reference managers (e.g., Zotero) and map contradictions in reported data (e.g., conflicting solubility values) for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound’s properties (e.g., conflicting stability results)?

- Methodological Answer :

Source Analysis : Compare methodologies from conflicting studies (e.g., differences in solvent systems or measurement techniques).

Replication : Reproduce experiments under standardized conditions.

Meta-Analysis : Statistically aggregate data (e.g., using R or Python) to identify outliers or methodological biases.

Sensitivity Testing : Vary one parameter at a time (e.g., oxygen exposure) to isolate contributing factors .

Q. What strategies optimize the synthesis protocol for this compound to improve yield and purity?

- Methodological Answer :

- Apply Design of Experiments (DoE) : Use factorial designs to test combinations of variables (e.g., catalyst concentration, reaction time).

- Employ in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation.

- Validate purity with orthogonal methods (e.g., LC-MS alongside elemental analysis) and report yields with error ranges .

Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?

- Methodological Answer :

Use molecular docking (e.g., AutoDock Vina) to predict binding interactions.

Validate predictions with wet-lab assays (e.g., SPR for binding kinetics).

Cross-reference results with cheminformatics databases (e.g., PubChem BioAssay) to identify analogous pathways .

Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary studies?

- Methodological Answer :

- Conduct risk assessments for toxicity (e.g., SDS review, LD50 data).

- Follow institutional guidelines for hazardous waste disposal and PPE (e.g., fume hoods for volatile derivatives).

- For human-cell studies, obtain IRB approval and document compliance with Declaration of Helsinki principles .

Methodological Best Practices

- Data Presentation : Use SI units and avoid redundant tables; highlight statistically significant trends (p < 0.05) in figures .

- Reproducibility : Archive raw data in repositories (e.g., Zenodo) and provide accession codes in publications .

- Peer Review : Pre-submit to preprint servers (e.g., arXiv) for early feedback; address reviewer critiques on methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.